AM-TS23 (CAS 1489285-17-7): A Precision Probe for DNA Polymerase λ/β Inhibition and Base Excision Repair Modulation
AM-TS23 (CAS 1489285-17-7): A Precision Probe for DNA Polymerase λ/β Inhibition and Base Excision Repair Modulation
Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted DNA repair modulation, AM-TS23 (CAS 1489285-17-7) has emerged as a critical small-molecule tool compound. As a potent, dual inhibitor of human DNA polymerases λ (Pol λ) and β (Pol β), it provides researchers with unprecedented control over the Base Excision Repair (BER) pathway. By selectively stalling the gap-filling stage of BER, AM-TS23 forces the accumulation of single-strand breaks (SSBs), a mechanism that is increasingly leveraged to and to dissect the complex chromatin decondensation dynamics underlying Neutrophil Extracellular Trap (NET) formation (NETosis)[1].
As a Senior Application Scientist, I approach the utilization of AM-TS23 not merely as a chemical blockade, but as a precision spatiotemporal probe. This guide synthesizes the structural causality, mechanistic framework, and field-proven experimental protocols required to deploy AM-TS23 with high scientific rigor.
Physicochemical Profile & Structural Causality
AM-TS23 is built upon a highly privileged heterocyclic scaffold optimized for polymerase active-site engagement[2].
Structural Causality in Target Binding
The core of AM-TS23 features a 2-thioxo-4-thiazolidinone (rhodanine-like) moiety . This heterocyclic core acts as a nucleobase mimic, allowing it to intercalate or bind deeply within the nucleotide-binding pocket of Pol λ and Pol β[3]. The addition of the bulky thioether ((2-methylphenyl)thio) and nitro groups provides essential steric hindrance and electrostatic interactions. This specific geometry prevents the proper alignment of the DNA template and incoming dNTPs, effectively locking the polymerase in an inactive conformation while maintaining selectivity over other replicative polymerases (such as Pol α, δ, and ε)[4].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone |
| CAS Number | 1489285-17-7 |
| Molecular Formula | C17H12N2O3S3 |
| Molecular Weight | 388.48 g/mol |
| Purity | ≥98% (HPLC) |
| InChI Key | SHKDXDWJERWCHI-DHDCSXOGSA-N |
| Storage & Solubility | Store at +4°C (Powder) or -80°C (in DMSO)[5] |
Mechanistic Framework: Dissecting the BER Pathway
The Base Excision Repair (BER) pathway is the cell’s primary defense against oxidative and alkylating DNA damage. When a damaged base (e.g., 8-oxoguanine) is detected, a DNA glycosylase removes it, and APE1 endonuclease nicks the DNA backbone[1]. At this juncture, Pol β and Pol λ are recruited to fill the resulting single-nucleotide gap before DNA ligase seals the strand[6].
AM-TS23 directly antagonizes this gap-filling step. By inhibiting Pol β/λ, the pathway is aborted mid-cycle. The causality of this intervention is profound: the initial nicking by APE1 has already occurred, meaning the inhibition of Pol β by AM-TS23 leaves the DNA with unresolved, toxic single-strand breaks[7].
Fig 1: Base Excision Repair pathway and targeted inhibition by AM-TS23.
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, emphasizing the why behind each operational step.
Oncology: Sensitization of Colorectal Cancer Cells
Objective: Overcome chemoresistance by combining AM-TS23 with DNA-alkylating agents (e.g., Temozolomide) or oxidative agents (H2O2) in Caco-2 cells[4]. Causality: Temozolomide induces DNA alkylation, which the cell attempts to repair via BER. By pre-loading the cells with AM-TS23, the repair machinery is trapped at the SSB stage, forcing the cancer cell into apoptosis due to catastrophic genomic instability[4].
Step-by-Step Protocol:
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Cell Seeding: Seed Caco-2 cells in a 96-well tissue culture plate at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence.
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Inhibitor Pre-Incubation: Aspirate media and replace with fresh media containing AM-TS23 (10–20 μM, max 0.1% DMSO). Rationale: A 2-hour pre-incubation is critical to ensure the small molecule fully penetrates the nuclear envelope and occupies the Pol β/λ active sites prior to the induction of DNA damage.
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Genotoxic Insult: Add Temozolomide (titrated to its IC20) or H2O2 directly to the wells.
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Validation & Readout: After 48–72 hours, assess cell viability using a self-validating ATP-dependent luminescent assay (e.g., CellTiter-Glo). The synergistic drop in viability compared to single-agent controls validates the BER-blockade mechanism.
Immunology: Real-Time Modulation of UV-Induced NETosis
Objective: Quantify the role of late-stage BER in chromatin decondensation during Neutrophil Extracellular Trap (NET) formation[7][8]. Causality: UV irradiation triggers mitochondrial ROS, leading to massive DNA oxidation[1]. The early steps of BER (nicking by APE1) physically unwind the chromatin, driving NETosis[8]. Inhibiting Pol β with AM-TS23 stalls the late stage of BER, allowing researchers to isolate and study the chromatin unwinding phase without the confounding variable of DNA resealing[7].
Step-by-Step Protocol (SYTOX Green Plate Reader Assay):
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Neutrophil Isolation: Isolate primary human neutrophils and suspend in RPMI media supplemented with 10 mM HEPES at a density of 5 × 10^5 cells/mL[7].
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Dye Addition: Add SYTOX Green to a final concentration of 5 μM[7]. Rationale: SYTOX Green is strictly cell-impermeant. It yields near-zero background in healthy cells and only fluoresces upon binding to extracellular DNA. This creates a self-validating binary readout—fluorescence directly equates to membrane rupture and NET extrusion.
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Plating & Pre-Incubation: Plate 100 μL/well in a 96-well format. Add AM-TS23 to a final concentration of 25 μM[7]. Incubate for 1 hour at 37°C. Rationale: Neutrophils are highly sensitive; a 1-hour pre-incubation allows AM-TS23 to bind Pol β without triggering artifactual stress responses before the primary stimulus.
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UV Activation: Irradiate the plate with UV (1.92 J/cm²) to induce mitochondrial ROS[7].
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Kinetic Readout: Measure fluorescence (Excitation: 485 nm / Emission: 525 nm) using a microplate reader over a 240-minute time course[7].
Quantitative Data Summary
When designing experiments, adhering to established inhibitory concentrations ensures target specificity and minimizes off-target cytotoxicity.
Table 2: Pharmacological Parameters of AM-TS23
| Target / Application | Value / Concentration | Experimental Context | Reference |
| DNA Polymerase λ | IC50 = 3.9 μM | In vitro biochemical polymerization assay | |
| DNA Polymerase β | IC50 = 18.2 μM | In vitro biochemical polymerization assay | |
| NETosis Modulation | 25 μM (Working Conc.) | Pre-incubation in primary human neutrophils | [7] |
Conclusion & Future Perspectives
AM-TS23 represents a paradigm shift in how we probe the Base Excision Repair pathway. By providing a reliable chemical switch to halt BER at the gap-filling stage, it exposes the vulnerabilities of cancer cells to alkylating agents[4] and reveals the intricate dependency of innate immune responses (NETosis) on DNA repair machinery[1]. Future drug development efforts may look toward combining AM-TS23-derivatives with PARP inhibitors to create dual-blockades in homologous recombination-deficient tumors, further expanding the frontier of synthetic lethality.
References
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Strittmatter, T., et al. (2014). Expanding the scope of human DNA polymerase λ and β inhibitors. ACS Chemical Biology, 9(1), 282-290. URL:[Link]
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Azzouz, D., & Palaniyar, N. (2023). Mitochondrial ROS and base excision repair steps leading to DNA nick formation drive ultraviolet induced-NETosis. Frontiers in Immunology, 14, 1198716. URL:[Link]
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- 6. Phytochemicals as Potential DNA Polymerase β Inhibitors for Targeted Ovarian Cancer Therapy: An In-silico Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]
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